molecular formula C10H8Br2F2O2 B1412559 Ethyl 2,4-dibromo-3,6-difluorophenylacetate CAS No. 1803715-63-0

Ethyl 2,4-dibromo-3,6-difluorophenylacetate

Cat. No. B1412559
CAS RN: 1803715-63-0
M. Wt: 357.97 g/mol
InChI Key: DSSLYXPIMVENSW-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-3,6-difluorophenylacetate is a chemical compound with the molecular formula C10H8Br2F2O2 . It is a derivative of phenylacetate, where the phenyl group is substituted with bromine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dibromo-3,6-difluorophenylacetate is characterized by the presence of bromine and fluorine atoms on the phenyl ring . The exact arrangement of these atoms can influence the properties of the molecule .


Physical And Chemical Properties Analysis

Ethyl 2,4-dibromo-3,6-difluorophenylacetate has a molecular weight of 357.97 g/mol . It has a predicted boiling point of 324.1±37.0 °C and a predicted density of 1.794±0.06 g/cm3 .

properties

IUPAC Name

ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)10(14)9(5)12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLYXPIMVENSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dibromo-3,6-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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